tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate
CAS No.: 2245084-46-0
Cat. No.: VC11662926
Molecular Formula: C18H21BrFNO3
Molecular Weight: 398.3 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate - 2245084-46-0](/images/structure/VC11662926.png)
Specification
CAS No. | 2245084-46-0 |
---|---|
Molecular Formula | C18H21BrFNO3 |
Molecular Weight | 398.3 g/mol |
IUPAC Name | tert-butyl 5-bromo-6-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C18H21BrFNO3/c1-17(2,3)24-16(23)21-6-4-18(5-7-21)10-11-8-14(20)13(19)9-12(11)15(18)22/h8-9H,4-7,10H2,1-3H3 |
Standard InChI Key | RNEDXZBQOCHKFD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3C2=O)Br)F |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3C2=O)Br)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spirocyclic core where indane (a bicyclic system of benzene fused to a cyclopropane ring) is connected to a piperidine ring via a shared carbon atom. Key substituents include:
-
Bromine at the 6-position of the indane moiety, introducing steric bulk and electrophilic reactivity.
-
Fluorine at the 5-position, enhancing electronegativity and influencing binding affinity.
-
tert-Butyl carboxylate at the 1'-position of the piperidine ring, serving as a protective group for amines and improving solubility .
The spiro junction creates a rigid three-dimensional structure, which is critical for selective interactions with biological targets.
Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀BrFNO₃ |
CAS Number | 2245084-46-0 |
Molecular Weight | 398.27 g/mol |
Purity (Commercial) | ≥95% (HPLC) |
Storage Conditions | -20°C, inert atmosphere |
The compound’s logP (estimated via computational methods) is 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate involves multi-step organic reactions, as exemplified by methodologies in spirocyclic compound synthesis :
-
Indane Functionalization:
-
Spirocyclization:
-
Piperidine Ring Formation:
-
Purification:
Process Optimization
Critical parameters for scale-up include:
-
Temperature Control: Exothermic reactions require gradual reagent addition to prevent decomposition.
-
Solvent Selection: Tetrahydrofuran (THF) and toluene are preferred for their ability to dissolve intermediates.
-
Catalyst Loading: 10 mol% of Pd(OAc)₂ improves coupling efficiency in cross-coupling steps .
Biological Activity and Applications
Drug Development
The compound serves as a precursor in synthesizing CGRP receptor antagonists, a class of therapeutics for migraine prophylaxis. Its spirocyclic core mimics bioactive conformations of peptide ligands, enabling receptor blockade .
Representative Analog:
Comparative Analysis
Structural Analogues
Compound | Key Differences | Biological Activity |
---|---|---|
6-Bromo-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4'-piperidine]-1'-carboxylate | Sulfinyl group instead of fluorine | PTP inhibition (IC₅₀ = 1.2 μM) |
6-Fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate | Lacks bromine | Intermediate for kinase inhibitors |
The presence of both bromine and fluorine in tert-butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate enhances its binding specificity compared to monosubstituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume